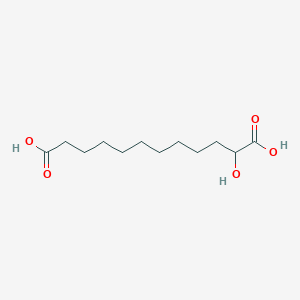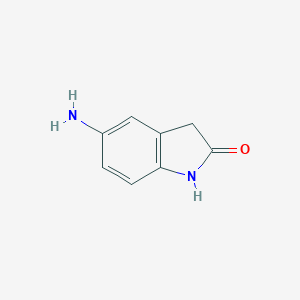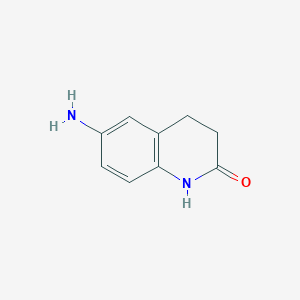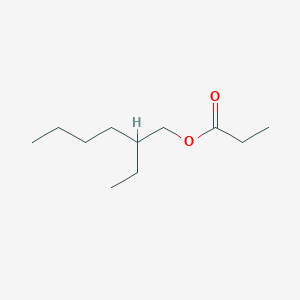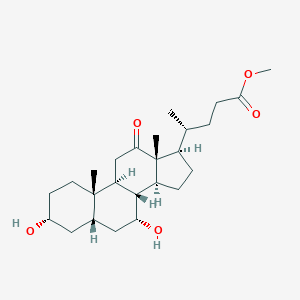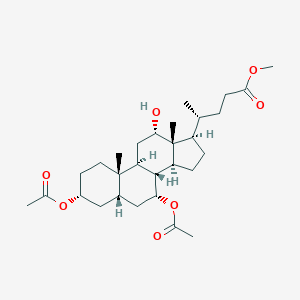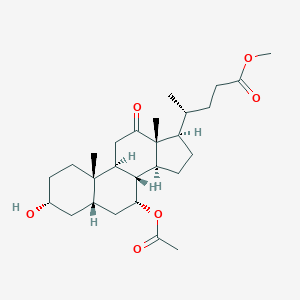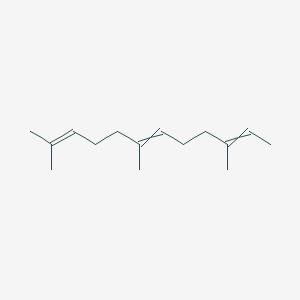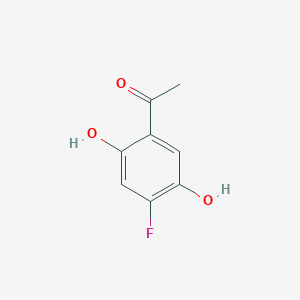
1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone
Overview
Description
1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone, also known as FDHE, is an organic compound belonging to the class of aryl ethers. It is a white crystalline solid with a molecular weight of 212.10 g/mol. FDHE is a versatile compound and has a wide range of applications in both organic and medicinal chemistry. FDHE is a useful reagent for the synthesis of various compounds, such as heterocycles, amides, and sulfonamides. It can also be used as an intermediate in the synthesis of drugs, dyes, and other organic compounds.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Novel Schiff Bases Synthesis : Using 1-(3-fluoro-4-methoxyphenyl)ethanone, novel Schiff bases were synthesized, showing significant antimicrobial activity (Puthran et al., 2019).
Isoxazole Derivatives : A series of isoxazole derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone exhibited promising in vitro antimicrobial activity against various organisms (Kumar et al., 2019).
Molecular Structure and Photochemistry
Molecular Structure Analysis : The molecular structure and vibrational frequencies of 1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone were studied, with insights into the molecule's stability and charge transfer (Mary et al., 2015).
Photochemical Properties : The photochemistry of adamantylacetophenones, including a 1-(4-fluorophenyl) variant, was explored, highlighting their photostability and potential applications (Fu et al., 1998).
Biocatalysis and Enantioselective Synthesis
- Enantioselective Synthesis : The enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in drug synthesis, was achieved using biocatalysis with Daucus carota cells (Anonymous, 2022).
Synthesis of Chalcone
- Sonochemical Synthesis : Chalcone derivatives were synthesized more efficiently using a sonochemical method compared to conventional methods, using 1-(4-methoxyphenyl)ethanone and 4-fluorobenzaldehyde (Jarag et al., 2011).
Anticancer Research
- Cytotoxic Evaluation : Novel derivatives of 1-(4'-fluoro-3-methylbiphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone were synthesized and evaluated for their cytotoxicity, showing potential as anticancer agents (Adimule et al., 2014).
Nonlinear Optics
- Hyperpolarizability Analysis : The first hyperpolarizability of 1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was calculated, indicating its potential in nonlinear optics applications (Mary et al., 2015).
Platelet Aggregation Inhibition
- Paeonol Analogues : Paeonol and its analogues, including 1-(2-hydroxy-4-methoxyphenyl)ethanone, were synthesized and evaluated as platelet aggregation inhibitors, showing significant potential in this area (Akamanchi et al., 1999).
Mechanism of Action
Target of Action
It is known that this compound possesses unique properties that make it valuable in scientific research. Its applications range from drug synthesis to material science.
Mode of Action
The compound is prepared by Fries rearrangement of 2-fluoro-hydroquinone diacetate with aluminium chloride in nitrobenzene at 140° . More research is needed to fully understand its interaction with its targets and any resulting changes.
Result of Action
As a synthetic compound, it is likely to have diverse effects depending on the context of its use.
Properties
IUPAC Name |
1-(4-fluoro-2,5-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-4(10)5-2-8(12)6(9)3-7(5)11/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWLSGGMNOFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


